Fmoc-D-MeAund(2)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZPWRUTINDRN-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc D Meaund 2 Oh and Analogues
Strategic Approaches to the Synthesis of Fmoc-Protected D-Amino Acids
The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base-lability which allows for orthogonal protection schemes. nih.gov The synthesis of Fmoc-protected D-amino acids, which are not as common as their L-counterparts but are crucial for creating peptides with enhanced stability against enzymatic degradation, requires specific strategic considerations. mdpi.comnih.gov
Stereoselective Synthesis of D-Configuration Centers
The establishment of the D-configuration at the α-carbon is a key challenge. While some D-amino acids are commercially available, many, particularly unnatural ones like D-2-aminoundecanoic acid, must be synthesized. Several stereoselective methods can be employed:
Enzymatic Resolution: Racemic mixtures of N-acylamino acids can be resolved using enzymes like D-aminoacylase, which selectively hydrolyzes the N-acyl group from the D-enantiomer, allowing for its separation from the unreacted L-enantiomer.
Asymmetric Synthesis: This is a more direct approach. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst can yield the desired D-amino acid with high enantiomeric excess. nih.gov Another powerful method involves the reductive amination of a corresponding α-keto acid using a chiral amine or a chiral catalyst. acs.org Recently, biocatalytic cascades have been developed for the asymmetric synthesis of D-amino acids from renewable fatty acids, achieving high yields and excellent enantiomeric excess. rsc.org
Chiral Auxiliaries: A chiral auxiliary can be attached to a glycine (B1666218) or other achiral precursor to direct the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary reveals the chiral D-amino acid.
The choice of method depends on the availability of starting materials, the desired scale of the synthesis, and the specific structural features of the target amino acid.
Elaboration of the Methylaminoundecanoic Acid Moiety in Fmoc-D-MeAund(2)-OH
The synthesis of the unique 2-(methylamino)undecanoic acid portion of the target molecule requires the construction of a long aliphatic backbone and the regioselective introduction of a methylamino group at the C-2 position.
Methods for Constructing Long-Chain Aliphatic Amino Acid Backbones
Synthesizing α-amino acids with long aliphatic side chains can be approached in several ways:
Alkylation of Glycine Equivalents: A common strategy involves the alkylation of a glycine enolate equivalent, where the nitrogen is protected with a group that also activates the α-protons for deprotonation. The use of a long-chain alkyl halide, such as a 1-halononane, would introduce the C9 side chain necessary for the undecanoic acid backbone.
Strecker Synthesis: The Strecker synthesis, involving the reaction of an aldehyde (decanal in this case), an amine source (like ammonia), and cyanide, followed by hydrolysis, is a classic method for α-amino acid synthesis. rsc.org To achieve the D-configuration, a chiral amine or a chiral catalyst must be employed in an asymmetric variant of this reaction.
Wittig-type Reactions: For constructing unsaturated long-chain amino acids, which can then be hydrogenated, the Wittig reaction is a powerful tool. acs.org This can involve the reaction of an aldehyde derived from a shorter amino acid with a long-chain phosphonium (B103445) ylide.
From Fatty Acids: Undecanoic acid itself can be a starting point. ucl.ac.uk α-Bromination of the corresponding acid or ester, followed by nucleophilic substitution with an amine source, can yield the α-amino acid. Stereocontrol in this approach can be challenging. However, enzymatic approaches that directly functionalize fatty acids at the α-position are emerging as powerful alternatives. rsc.org
Regioselective Introduction of the Methylamino Group
The introduction of the methyl group onto the α-nitrogen must be done regioselectively to avoid over-methylation. Several methods are available for the N-methylation of amino acids:
Reductive Amination: The α-amino acid can be reacted with formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This is a common and effective method.
Fukuyama-Mitsunobu Reaction: This method involves the use of a nitrobenzenesulfonyl (Ns) protecting group on the amine. The Ns-protected amine can then be methylated under Mitsunobu conditions (using methanol (B129727), triphenylphosphine, and a dialkyl azodicarboxylate) or via direct alkylation. The Ns group can then be removed under mild conditions. nih.gov
Via Oxazolidinones: The amino acid can be converted into an oxazolidinone intermediate by reaction with formaldehyde. Reductive cleavage of the oxazolidinone then yields the N-methylated amino acid. This method is particularly useful as it often proceeds without racemization. rsc.org
Direct Methylation with a Protecting Group Strategy: The amino group of the D-2-aminoundecanoic acid can be protected with a group that allows for subsequent methylation. For example, the o-nitrobenzenesulfonyl (o-NBS) group has been used effectively. The N-o-NBS protected amino acid can be methylated with reagents like dimethyl sulfate, and the o-NBS group is then cleaved to reveal the N-methylamino group. academie-sciences.fr This method is compatible with many protecting groups used in peptide synthesis. academie-sciences.fr
| Method | Reagents | Key Features |
| Reductive Amination | Formaldehyde, NaBH₃CN or Na(OAc)₃BH | Direct, one-pot procedure. |
| Fukuyama-Mitsunobu | o-NsCl, then DEAD, PPh₃, MeOH | Mild conditions, high yields. |
| Oxazolidinone Formation | Formaldehyde, then a reducing agent (e.g., triethylsilane) | Often proceeds without racemization. rsc.org |
| o-NBS Procedure | o-NBS-Cl, then a methylating agent (e.g., (CH₃)₂SO₄), then a thiol for deprotection. | Compatible with Fmoc-SPPS protecting groups. academie-sciences.fr |
Table 2: Selected Methods for N-Methylation of Amino Acids
Considerations for the "(2)" Positional or Isomeric Specificity
In the chemical name this compound, the "(2)" specifies the location of the methylamino group on the undecanoic acid chain. Standard amino acid nomenclature places the amino group at the C-2 (or α) position. The explicit inclusion of "(2)" in the name emphasizes that this is a 2-substituted undecanoic acid, distinguishing it from isomers where the methylamino group might be at other positions along the eleven-carbon chain. For instance, 11-aminoundecanoic acid is a well-known monomer for the production of Nylon-11. Therefore, the "(2)" notation is crucial for defining the precise structure as an α-amino acid derivative.
Fmoc Group Introduction and Optimization Strategies
The introduction of the Fmoc group onto the amine of an amino acid is typically achieved using an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comscielo.br The choice between these reagents and the specific reaction conditions are critical for achieving high yields and purity.
The standard procedure for Fmoc protection involves the reaction of the amino acid with either Fmoc-Cl or Fmoc-OSu under basic conditions. This process, often referred to as a Schotten-Baumann reaction, neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct that is formed. total-synthesis.com
Fmoc-Cl: This reagent is highly reactive but is also sensitive to moisture and heat. total-synthesis.com The reaction is typically carried out in a biphasic solvent system, such as dioxane/water or acetone/water, with a mild inorganic base like sodium bicarbonate or sodium carbonate to maintain a basic pH. total-synthesis.com Anhydrous conditions, using a solvent like dichloromethane (B109758) (CH2Cl2) with an organic base such as pyridine, can also be employed. total-synthesis.com
Fmoc-OSu: This reagent is generally more stable and easier to handle than Fmoc-Cl. total-synthesis.com It often leads to fewer side reactions, particularly the formation of Fmoc-dipeptides. publish.csiro.au The reaction conditions are similar to those used for Fmoc-Cl, typically involving a mixed solvent system like water and dioxane with sodium bicarbonate. The reaction is often initiated at a low temperature (around 0-5°C) and then allowed to warm to room temperature overnight.
The table below summarizes typical reaction conditions for Fmoc protection.
| Reagent | Base | Solvent System | Temperature | Typical Reaction Time |
| Fmoc-Cl | Sodium Bicarbonate, Sodium Carbonate | Dioxane/Water, Acetone/Water | 0°C to Room Temp | 12-24 hours |
| Fmoc-Cl | Pyridine | Dichloromethane (anhydrous) | Room Temperature | ~24 hours |
| Fmoc-OSu | Sodium Bicarbonate, Sodium Carbonate | Dioxane/Water, DMF | 0°C to Room Temp | 12-24 hours |
This table presents generalized conditions. Specific optimizations are often required based on the properties of the amino acid.
For sterically hindered or complex amino acids, such as N-methylated derivatives like D-MeAund(2)-OH, optimization of these conditions is crucial. This may involve adjusting the base, solvent, and temperature to improve reaction efficiency and minimize side reactions. numberanalytics.comacs.org In some cases, a temporary protection strategy, such as using a copper(II) complex to shield other reactive groups, can be employed to selectively introduce the Fmoc group onto the desired amine. acs.orgnih.gov
Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that can be difficult to remove. Careful control of reaction conditions is essential to minimize their formation.
Dipeptide and Oligopeptide Formation: This is a common side reaction, especially when using the more reactive Fmoc-Cl. publish.csiro.au It occurs when the activated Fmoc-amino acid reacts with another unprotected amino acid molecule. Using Fmoc-OSu, which is less prone to this side reaction, is a primary strategy to mitigate this issue. total-synthesis.compublish.csiro.au Additionally, protecting the carboxylic acid of the amino acid, for instance by silylation with reagents like chlorotrimethylsilane (B32843) prior to Fmoc introduction, can prevent this unwanted oligomerization. nih.gov
Racemization: While carbamate (B1207046) protecting groups like Fmoc generally suppress racemization during coupling, the conditions for Fmoc introduction itself can sometimes pose a risk, particularly for sensitive amino acids. nih.govsigmaaldrich.com Maintaining a controlled temperature and avoiding excessively harsh basic conditions can help preserve the stereochemical integrity of the amino acid.
Over-acylation: In complex molecules with multiple nucleophilic sites, there is a risk of the Fmoc reagent reacting with other functional groups. Orthogonal protection strategies are key to preventing this. For instance, protecting hydroxyl or other amine groups before introducing the Fmoc group is a common practice. nih.gov
Formation of 3-(1-piperidinyl)alanine: This side reaction is specific to peptides with a C-terminal cysteine, where a base-catalyzed β-elimination can occur. iris-biotech.de While not directly relevant to D-MeAund(2)-OH, it highlights the importance of considering the specific amino acid structure when designing the protection strategy.
Aspartimide Formation: For aspartic acid residues, both acidic and basic conditions can catalyze the formation of a cyclic aspartimide intermediate, which can lead to epimerization. iris-biotech.de This underscores the need for carefully optimized conditions when dealing with amino acids containing side-chain carboxyl groups.
Strategies to minimize these side reactions are summarized below.
| Side Reaction | Mitigation Strategy |
| Dipeptide/Oligopeptide Formation | Use Fmoc-OSu instead of Fmoc-Cl. total-synthesis.compublish.csiro.au |
| Temporary silylation of the carboxylic acid. nih.gov | |
| Racemization | Maintain low reaction temperatures. creative-peptides.com |
| Avoid excessively strong bases or prolonged reaction times. creative-peptides.com | |
| Over-acylation | Employ orthogonal protecting groups for other functionalities. nih.gov |
| Aspartimide Formation | Careful optimization of reaction conditions (pH, temperature). iris-biotech.de |
| Use of specialized protecting groups for the side chain. iris-biotech.de |
Reaction Conditions for Fmoc-Cl and Fmoc-OSu Mediated Protection
Purification and Isolation Techniques for this compound Intermediates and Final Product
After the Fmoc-protection reaction, a mixture containing the desired product, unreacted starting materials, byproducts, and impurities will be present. A systematic purification process is therefore required to isolate the pure Fmoc-amino acid. google.com
The initial work-up typically involves an extractive procedure. After the reaction, water is often added, and the aqueous layer is extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove unreacted Fmoc-OSu or other organic-soluble impurities. The desired Fmoc-amino acid, being a salt under the basic reaction conditions, remains in the aqueous phase. The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate, causing the Fmoc-amino acid to precipitate or allowing it to be extracted into an organic solvent like EtOAc or diethyl ether. google.com
Further purification is almost always necessary and can be achieved through several techniques:
Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, isopropyl alcohol) and allowed to cool slowly, inducing crystallization. ajpamc.com For some Fmoc-amino acids, precipitation from a biphasic system during the work-up can yield a pure crystalline product directly, avoiding the need for chromatography. acs.org
Column Chromatography: Flash chromatography is a widely used technique for purifying Fmoc-amino acids and their intermediates. acs.org A silica (B1680970) gel stationary phase is common, with a mobile phase consisting of a gradient of a polar solvent (like methanol or isopropanol) in a less polar solvent (like dichloromethane or toluene). acs.org This method is effective for separating the desired product from closely related impurities.
Filtration and Washing: If the product precipitates out of the reaction mixture or during work-up, it can be isolated by vacuum filtration. The solid cake is then washed with appropriate solvents to remove residual impurities. google.comajpamc.com For example, washing with a mixture of dilute aqueous acid and a polar protic solvent can be effective. google.com
The choice of purification method depends on the physical properties of the Fmoc-amino acid (e.g., crystallinity, solubility) and the nature of the impurities.
| Purification Technique | Description | Application |
| Extraction | Separates compounds based on their differential solubility in two immiscible liquid phases (e.g., aqueous/organic). Used for initial work-up. google.com | Removal of byproducts and unreacted reagents. |
| Crystallization | A solid-liquid separation technique where a solid crystalline product is formed from a solution. acs.orgajpamc.com | Isolation of high-purity final product. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through. acs.org | Purification of crude products and separation of complex mixtures. |
| Filtration | A mechanical or physical operation that separates a solid from a fluid (a liquid or a gas) by interposing a medium through which only the fluid can pass. google.com | Isolation of precipitated solid products. |
Chemical Reactivity and Derivatization of Fmoc D Meaund 2 Oh
Deprotection Mechanisms of the Fmoc Group in Fmoc-D-MeAund(2)-OH
The Fmoc group is a base-labile protecting group widely employed in peptide synthesis due to its stability under acidic conditions. mdpi.com Its removal is a critical step to enable peptide chain elongation.
Base-Labile Fmoc Removal in Solution-Phase Systems
The deprotection of the Fmoc group from this compound in solution-phase synthesis proceeds via a β-elimination mechanism initiated by a base. vulcanchem.com The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton at the C9 position acidic. acs.orguni-kiel.de A base, typically a secondary amine like piperidine (B6355638), abstracts this acidic proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-methylated amine as a carbamate (B1207046), which subsequently decarboxylates. vulcanchem.comresearchgate.net
The general mechanism is as follows:
Proton Abstraction: A base (e.g., piperidine) removes the acidic proton from the 9-position of the fluorenyl group.
β-Elimination: This initiates an E1cB (Elimination Unimolecular conjugate Base) reaction, leading to the cleavage of the C-O bond and the formation of the highly reactive dibenzofulvene (DBF) and the carbamate of the N-methylated amino acid.
Decarboxylation: The carbamate is unstable and spontaneously loses carbon dioxide to yield the free secondary amine of D-MeAund(2)-OH.
Scavenging: The DBF byproduct is a reactive electrophile that can undergo side reactions with the newly liberated amine. vulcanchem.com To prevent this, an excess of a nucleophilic scavenger, usually the amine base itself (like piperidine), is used to trap the DBF, forming a stable adduct. mdpi.comvulcanchem.com
While piperidine in N,N-dimethylformamide (DMF) is a standard reagent for Fmoc removal, the steric hindrance from the N-methyl group in this compound can slow down the deprotection rate compared to non-methylated analogues. researchgate.net Alternative bases or modified conditions may be employed to achieve efficient deprotection. acs.orgrsc.org For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the removal of the Fmoc group. vulcanchem.com
Table 1: Common Reagents for Fmoc Deprotection in Solution-Phase This table presents general conditions for Fmoc deprotection; specific conditions for this compound may vary.
| Reagent/Solvent System | Typical Concentration | Reaction Time | Notes |
| Piperidine in DMF | 20-50% | 5-30 min | Standard conditions, effective but may be slower for N-methylated residues. acs.org |
| Piperidine in DCM | Excess | Few minutes | Can be effective for solution-phase deprotection. nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2-10% | < 5 min | Much faster than piperidine, but its high basicity can cause side reactions. vulcanchem.com |
| Triethylamine in [Bmim][BF4] | N/A | 4-8 min | A milder, ionic liquid-based system that works for N-alkylated amino acids. rsc.org |
Compatibility with Orthogonal Protecting Group Strategies
An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group in the presence of others. peptide.comnih.gov The Fmoc group is a cornerstone of such strategies in modern peptide synthesis. researchgate.net
This compound is highly compatible with acid-labile protecting groups, which are stable to the basic conditions required for Fmoc removal. advancedchemtech.com This orthogonality is crucial when synthesizing complex peptides where side-chain functionalities also require protection. The most common orthogonal partner for the Fmoc group is the tert-butyloxycarbonyl (Boc) group, which is readily cleaved by acids like trifluoroacetic acid (TFA). peptide.comnih.gov
For instance, if this compound were to be incorporated into a peptide containing a lysine (B10760008) residue whose side-chain amino group is protected by a Boc group (e.g., Fmoc-Lys(Boc)-OH), the following selective deprotections could be performed:
Treatment with piperidine would remove the Fmoc group from the N-terminus of the peptide, leaving the Boc group on the lysine side chain intact.
Subsequent or prior treatment with TFA would cleave the Boc group, while the Fmoc group would remain unaffected.
Other acid-labile groups compatible with Fmoc protection include the tert-butyl (tBu) ester for carboxylic acids and the trityl (Trt) group for the side chains of cysteine, histidine, and asparagine. nih.govresearchgate.net The benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis, is considered quasi-orthogonal to Fmoc, as some conditions for hydrogenolysis can also partially cleave the Fmoc group. bachem.com
Reactions Involving the Carboxylic Acid Functionality of this compound
The carboxylic acid group of this compound is the site of peptide bond formation and can also be a handle for other chemical modifications like esterification.
Amide Bond Formation in Peptide Coupling Reactions
The formation of an amide bond between the carboxylic acid of this compound and the amino group of another amino acid is a fundamental reaction in peptide synthesis. rsc.org This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. However, the N-methyl group in this compound presents a significant steric challenge, making the coupling reaction more difficult than with standard, non-methylated Fmoc-amino acids. researchgate.net
To overcome this steric hindrance, highly efficient coupling reagents are necessary. merckmillipore.comontosight.ai Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, may be less effective. acs.orgresearchgate.net More potent uronium or phosphonium (B103445) salt-based coupling reagents are generally preferred for coupling N-methylated amino acids. uni-kiel.demerckmillipore.com
Table 2: Effective Coupling Reagents for N-Methylated Fmoc-Amino Acids This table presents reagents suitable for the sterically hindered coupling of N-methylated amino acids like this compound.
| Coupling Reagent | Abbreviation | Class | Notes |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Effective but produces a carcinogenic byproduct. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | A common and effective reagent for hindered couplings. merckmillipore.com |
| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | Phosphonium Salt | Highly reactive, particularly useful for coupling N-methyl amino acids. merckmillipore.comresearchgate.net |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt | Considered one of the most effective reagents for difficult couplings, including those involving N-methylated residues. ontosight.ai |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Highly effective for coupling N-methyl amino acids, especially to another N-methylated residue. acs.org |
The choice of coupling reagent, solvent, and base (such as N,N-diisopropylethylamine, DIEA) must be carefully optimized to achieve high yields and minimize potential side reactions like racemization. merckmillipore.com
Chemical Modifications of the Aliphatic Side Chain of this compound
The undecanoic acid side chain of this compound is a long, saturated aliphatic chain. This portion of the molecule is generally considered chemically inert under the standard conditions of peptide synthesis (Fmoc deprotection, coupling, and mild acid cleavage). ontosight.ai Its primary contribution is to the lipophilicity of the molecule.
However, the aliphatic chain is not entirely without reactive potential. While direct functionalization of the saturated C-H bonds is challenging and typically requires harsh conditions not compatible with the rest of the molecule (e.g., radical halogenation), modifications can be envisioned if an unsaturated analogue were used. For example, if the side chain contained a terminal double bond (as in an undecenoic acid derivative), it would open up a range of possible chemical transformations: mdpi.com
Addition Reactions: Halogens, hydrogen halides, and other reagents could be added across the double bond.
Oxidation: The double bond could be oxidized to form an epoxide or cleaved to form aldehydes or carboxylic acids.
Metathesis: Olefin metathesis could be used to form new carbon-carbon bonds.
Polymerization: The terminal alkene could participate in free-radical polymerization.
For the saturated undecanoic acid side chain itself, any intended chemical modification would likely need to be performed on the undecanoic acid starting material before its conversion into the final this compound product. Undecanoic acid and its derivatives are known to be amenable to various chemical modifications, often involving the carboxylic acid headgroup or through derivatization to introduce other functional groups along the chain. acs.orgontosight.airesearchgate.net
Table of Mentioned Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)undecanoic acid |
| Fmoc | Fluorenylmethoxycarbonyl |
| DBF | Dibenzofulvene |
| DMF | N,N-Dimethylformamide |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DCM | Dichloromethane (B109758) |
| [Bmim][BF4] | 1-Butyl-3-methylimidazolium tetrafluoroborate |
| Boc | tert-Butyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| tBu | tert-Butyl |
| Trt | Trityl |
| Cbz | Benzyloxycarbonyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DIEA | N,N-Diisopropylethylamine |
| DMAP | 4-(Dimethylamino)pyridine |
| Pfp | Pentafluorophenyl |
Information Not Available for this compound
Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its chemical reactivity, derivatization, or any associated research findings.
The name "this compound" suggests it is an N-terminally protected D-amino acid, likely with a modified undecanoic acid side chain. The components of the name can be interpreted as:
Fmoc: The 9-fluorenylmethoxycarbonyl protecting group, common in peptide synthesis. doi.orgsigmaaldrich.com
D: Indicates the D-stereoisomer of the amino acid. iris-biotech.deiris-biotech.de
Me: Likely represents a methyl group, though its position is not standardly defined by this nomenclature. It could be on the alpha-nitrogen (N-methyl) or the side chain. nih.govnih.gov
Aund(2): This is not a standard abbreviation. "Und" may refer to an eleven-carbon chain, such as that from undecanoic or undecenoic acid. mdpi.comresearchgate.net The "(2)" could denote the position of a double bond or another substituent.
OH: Represents the free carboxylic acid group.
While general principles of chemical reactivity for related structures exist, such as the derivatization of the Fmoc group, reactions involving long alkyl/alkenyl chains, and the application of click chemistry handles to non-standard amino acids, no data specific to "this compound" could be retrieved. medchemexpress.combroadpharm.com The synthesis and use of complex, non-standard amino acids with long-chain modifications for specific applications like peptide stapling are documented, but this particular compound does not appear in the public domain. peptide.com
Without published research or database entries, it is not possible to provide scientifically accurate details on the specific chemical reactivity and derivatization of this compound as requested in the outline.
Applications of Fmoc D Meaund 2 Oh in Advanced Chemical Synthesis
Fmoc-D-MeAund(2)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. mit.eduenamine.net The use of Fmoc-protected amino acids is a dominant strategy in modern SPPS due to the mild, base-labile deprotection conditions which are compatible with a wide range of sensitive amino acid side chains. researchgate.net this compound is a non-proteinogenic amino acid derivative designed for specific applications within this framework.
N-methylation of the peptide backbone is a critical modification used to enhance the therapeutic properties of peptides. peptide.com The incorporation of an N-methyl group, as seen in this compound, introduces steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life. nih.govresearchgate.net
The synthesis of peptides containing N-methylated residues presents unique challenges. The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine, which can lead to slower and less efficient coupling reactions during SPPS. To overcome this, specialized coupling reagents and protocols are often employed.
| Coupling Reagent | Description | Reference |
|---|---|---|
| HATU/DIPEA | A highly effective uronium-based reagent, often used in excess to drive the coupling to completion. | peptide.com |
| PyBOP/HOAt | A phosphonium-based reagent combination known to facilitate difficult couplings, including those involving N-methylated amino acids. | peptide.com |
| Fmoc-amino acid chlorides | Pre-activated amino acid derivatives that can improve coupling efficiency to hindered amines. | peptide.com |
The synthesis of Fmoc-N-methyl-amino acids themselves can be achieved through methods like the reductive opening of intermediate 5-oxazolidinones, providing the necessary building blocks for SPPS. nih.gov The incorporation of this compound follows these specialized protocols to ensure the successful assembly of the target peptide sequence.
The introduction of this compound into a peptide sequence has a profound impact on its three-dimensional structure and stability.
Conformational Constraint: The N-methyl group eliminates the amide proton's ability to act as a hydrogen bond donor. mdpi.com This modification restricts the available conformational space of the peptide backbone, often inducing specific secondary structures like β-turns or disrupting α-helical structures. nih.govmdpi.com This conformational rigidity can be crucial for locking a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target. peptide.com
D-Amino Acid Configuration: The use of a D-amino acid, as opposed to the naturally occurring L-amino acids, further enhances proteolytic stability. mdpi.com It can also induce unique conformational preferences. While a sequence of L-amino acids might form a right-handed α-helix, the introduction of a D-amino acid can disrupt this structure or, in specific contexts, help form a left-handed helix. nih.gov
Hydrophobicity and Solubility: The long undecanoic acid side chain significantly increases the hydrophobicity of the peptide. This can influence peptide folding, aggregation, and interaction with lipid membranes or hydrophobic pockets of protein targets. While N-methylation can sometimes improve water solubility in certain hydrophobic peptides by inhibiting hydrogen bond-mediated aggregation, the long aliphatic chain of "Aund" is a dominant hydrophobic contributor. peptide.com
| Structural Feature | Primary Impact | Secondary Effect |
|---|---|---|
| N-Methylation | Increases protease resistance; removes H-bond donor site. | Constrains backbone conformation; can improve solubility. peptide.com |
| D-Configuration | Enhances stability against enzymatic degradation. | Influences secondary structure, potentially disrupting helices. mdpi.com |
| Undecanoic Acid Side Chain | Greatly increases hydrophobicity. | Promotes interaction with lipid membranes or hydrophobic targets. |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. peptide.com this compound is an ideal building block for creating peptidomimetics. The combined features of N-methylation and D-configuration render the resulting molecule highly resistant to enzymatic breakdown, a key goal in peptidomimetic design. researchgate.net
The long aliphatic chain of 11-aminoundecanoic acid (Aund) can also be used as a flexible linker or spacer within a peptide or peptidomimetic structure. chemicalbook.in For example, it can be used to connect two peptide sequences or to attach a non-peptidic functional group, such as a fluorophore or a targeting moiety, at a specific distance from the core peptide.
Impact on Peptide Conformation and Stability for Research Constructs
Development of Complex Molecular Architectures and Oligomers
Beyond linear and cyclic peptides, building blocks like this compound are valuable for constructing more complex, non-peptidic molecular architectures.
While primarily used in peptide synthesis, monomers derived from 11-aminoundecanoic acid can be used in polymer chemistry. For instance, 11-aminoundecanoic acid is a monomer for Nylon-11, a bio-based polyamide. scirp.org Although the Fmoc-protected and N-methylated version is not directly used for this purpose, its structure highlights its potential as a functional monomer. After deprotection, the amine and carboxylic acid termini could be used in polycondensation reactions to create novel polyamides or polyesters with chiral, N-methylated side groups, imparting specific solubility and conformational properties to the resulting polymer.
Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules, including many pharmaceutical agents. rsc.org this compound, with its defined stereocenter, serves as a valuable chiral synthon.
Its bifunctional nature (a protected amine and a carboxylic acid) allows it to be incorporated into a variety of molecular scaffolds. For example, it can be used in the synthesis of chiral gelators, where the long aliphatic chain and hydrogen-bonding capabilities of the derived amide groups can drive self-assembly into ordered structures. rsc.org The chirality of the D-MeAund unit can direct the handedness of these supramolecular assemblies, leading to materials with unique chiroptical properties. uni-muenchen.de This makes it a useful component for developing advanced materials with applications in areas like chiral separations or catalysis.
Utilization in Non-Peptidic Polymer Synthesis
Strategies for Macrocyclization and Scaffold Construction Involving this compound
Due to the absence of any specific information on "this compound" in the existing scientific literature, a detailed discussion on its role in macrocyclization and scaffold construction is not possible. General principles of peptide macrocyclization often involve the use of Fmoc-protected amino acids to build a linear peptide chain via solid-phase peptide synthesis (SPPS). Subsequent intramolecular cyclization can be achieved through various chemical strategies, such as forming amide bonds between the N- and C-termini, or through side-chain to side-chain linkages. The incorporation of specific amino acids, including D-amino acids or N-methylated amino acids, can induce turns in the peptide backbone, which often facilitates the cyclization process by pre-organizing the linear precursor into a conformation amenable to ring closure.
The construction of complex molecular scaffolds also relies on the strategic incorporation of orthogonally protected building blocks that allow for selective chemical modifications and the formation of intricate, often bicyclic or polycyclic, structures.
However, without any data on the structure and reactivity of "this compound," any discussion of its specific contributions to these advanced synthetic strategies would be purely speculative and would not adhere to the principles of scientific accuracy.
Research Applications of Fmoc D Meaund 2 Oh in Chemical Biology
Fmoc-D-MeAund(2)-OH as a Tool for Structural Probing of Biological Macromolecules (In Vitro)
The incorporation of non-standard amino acids is a key strategy for probing the structure and function of proteins and peptides. The unique attributes of this compound, namely its N-methylation and D-configuration, offer distinct advantages for studying macromolecular interactions.
Impact of N-Methylation on Peptide-Protein Interactions
N-methylation of the peptide backbone, the replacement of an amide proton with a methyl group, is a strategic modification used to enhance the therapeutic properties of peptides. researchgate.netscielo.org.mx This seemingly minor alteration can have profound effects on peptide-protein interactions by influencing the peptide's conformation, stability, and binding affinity. researchgate.netchemrxiv.org
One of the primary effects of N-methylation is the restriction of the peptide's conformational flexibility. nih.gov By removing the amide proton, N-methylation eliminates a hydrogen bond donor, which can disrupt or stabilize secondary structures like α-helices and β-sheets. mdpi.com This conformational constraint can pre-organize a peptide into a bioactive conformation that is more favorable for binding to its protein target. chemrxiv.org Studies have shown that N-methylation can lead to faster target binding and higher affinity. chemrxiv.org For example, N-methyl scanning mutagenesis of a peptide ligand for the Gαi1*GDP protein showed that while most N-methyl substitutions reduced binding, one specific substitution enhanced the binding affinity by 2.5-fold. nih.gov
However, the effect is highly position-dependent. If the amide proton is critical for a hydrogen bond at the peptide-protein interface, its removal via N-methylation can diminish or abrogate binding. nih.govprismbiolab.com Therefore, incorporating this compound into a peptide sequence would serve as a probe to test the importance of the backbone hydrogen bond at that specific position for a given peptide-protein interaction.
Conformational Studies of Peptides Containing this compound
The conformation of a peptide is a critical determinant of its biological activity. Introducing building blocks like this compound allows for systematic investigation of conformational preferences. N-methylation significantly impacts the local peptide backbone by favoring a cis amide bond conformation, a feature that can induce turns and specific secondary structures. ub.edu This contrasts with the strong preference for trans amide bonds in standard peptides.
Furthermore, the D-configuration of the amino acid introduces a non-natural stereochemistry that can modulate secondary structures, such as by disrupting α-helices and β-sheets. chempep.com The combination of N-methylation and D-stereochemistry in this compound would therefore be a powerful tool for inducing unique conformational states in a peptide. Researchers can use techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to study the structural changes in peptides containing this amino acid. For instance, CD spectra can reveal changes in the secondary structure content (e.g., α-helix, β-sheet, random coil) upon substitution. mdpi.com Such studies are crucial for understanding structure-activity relationships and for designing peptides with specific folded structures (foldamers). researchgate.net
| Modification | Primary Conformational Effect | Impact on Peptide-Protein Interaction |
| N-Methylation | Restricts backbone flexibility; favors cis-amide bonds. ub.edu | Can increase affinity by pre-organizing the peptide for binding; can decrease affinity if the H-bond donor is critical. chemrxiv.orgnih.gov |
| D-Amino Acid | Can disrupt or induce specific secondary structures (e.g., left-handed helices). chempep.com | Can enhance stability against proteases; may alter binding if stereochemistry is critical for recognition. chempep.com |
| Long Aliphatic Chain | Increases hydrophobicity; promotes interaction with nonpolar environments. | Can enhance binding to hydrophobic pockets on a protein surface. |
Design and Synthesis of Chemical Probes Incorporating this compound
Chemical probes are essential for visualizing and dissecting complex biological processes. The unique structure of this compound provides intrinsic features for probe design and allows for further chemical modification.
Fluorescently Tagged Derivatives for In Vitro Imaging Research
The Fmoc (9-fluorenylmethoxycarbonyl) group itself is inherently fluorescent. ontosight.airsc.org This property is widely exploited in analytical chemistry for the detection and quantification of amino acids and peptides. The fluorenyl moiety can be excited with UV light (around 290-300 nm) and emits in the blue region of the spectrum (around 310-330 nm). ontosight.airsc.org
When this compound is incorporated into a peptide, the Fmoc group can serve as a built-in fluorescent label. This allows the peptide to be used as a probe in in vitro fluorescence-based assays without the need for an additional fluorescent tag. Applications include:
Binding Assays: Monitoring changes in fluorescence anisotropy or intensity upon the peptide binding to a target protein or macromolecule.
Localization Studies: In fixed-cell or in vitro models, the fluorescence of the Fmoc group could potentially be used to visualize the location of the peptide, for example, its association with lipid membranes. rsc.org
While the Fmoc group's fluorescence is useful, other fluorophores with different spectral properties (e.g., fluorescein, rhodamine) can be attached to the peptide for more advanced imaging applications like Förster Resonance Energy Transfer (FRET). nih.govsigmaaldrich.com The undecanoic acid side chain of this compound does not directly offer a simple handle for such labeling, but other residues in the peptide sequence (like lysine (B10760008) or cysteine) could be used for this purpose. nih.gov
Bioconjugation Strategies for Cellular Pathway Elucidation (In Vitro)
Bioconjugation is the process of chemically linking molecules to create novel reagents for studying biological systems. A peptide containing D-MeAund(2)-OH can be conjugated to other molecules, such as biotin (B1667282) for affinity purification, or to larger scaffolds to modulate its activity.
Several strategies exist for peptide bioconjugation:
Terminal Modification: The N-terminus or C-terminus of the peptide chain can be modified.
Side-Chain Modification: Functional groups on amino acid side chains (e.g., the amine of lysine, the thiol of cysteine) are common sites for conjugation. biosyn.com
Recently, chemoenzymatic strategies have been developed for the specific N-methylation of peptides. nih.govnih.gov These methods use engineered methyltransferase enzymes to install methyl groups on the backbone of peptides that have been linked to a catalytic scaffold. nih.govnih.govacs.org A peptide containing D-Aund(2)-OH could theoretically be a substrate for such an enzymatic N-methylation, providing a biological route to synthesize the N-methylated version. This approach could be part of a broader strategy to create libraries of N-methylated peptides for screening and pathway elucidation. nih.govnih.govresearchgate.net
This compound in the Study of Membrane-Active Peptides and Lipidic Interactions (In Vitro)
Membrane-active peptides (MAPs) are a broad class of peptides that interact with and often disrupt cellular membranes. mdpi.comresearchgate.net The incorporation of this compound into a peptide sequence would be particularly relevant for studying these interactions due to its long, lipophilic side chain and other structural features.
The undecanoic acid side chain is a C9 alkyl chain, which imparts significant hydrophobicity (lipophilicity) to the amino acid. When incorporated into a peptide, this long "greasy" tail would strongly favor partitioning into the hydrophobic core of a lipid bilayer. ontosight.ai This is a key feature of many antimicrobial and cell-penetrating peptides, which use hydrophobic residues to anchor to and insert into the membrane. nih.gov The undecanoic acid side chain can be thought of as a lipidic tail, similar to those used to create lipopeptides, which are known to have strong membrane affinity. nih.gov
Therefore, a peptide containing D-MeAund(2)-OH would be an excellent tool for in vitro studies of peptide-membrane interactions using model systems like lipid vesicles or supported lipid bilayers. Techniques that could be employed include:
Fluorescence Spectroscopy: Using probes like 11-(Dansylamino)undecanoic acid to monitor how the peptide perturbs membrane fluidity and structure. ontosight.ai
Calorimetry (DSC): To measure changes in the phase transition temperature of lipid bilayers upon peptide binding. nih.gov
Solid-State NMR: To determine the orientation and depth of penetration of the peptide within the membrane. mdpi.commdpi.com
The combination of a D-amino acid, N-methylation, and a long aliphatic chain makes this compound a unique building block for designing novel membrane-active peptides and for systematically probing the molecular requirements for peptide-lipid interactions.
Investigation of Hydrophobic Interactions and Membrane Insertion
The lipid bilayer of cell membranes is a highly hydrophobic environment that governs the function of numerous cellular processes, primarily through the mediation of integral and peripheral membrane proteins. ucl.ac.uklibretexts.org Understanding the insertion, folding, and function of peptides and proteins within this environment is a central goal of chemical biology. The incorporation of synthetic hydrophobic amino acids like this compound into peptide sequences offers a powerful method to investigate these phenomena.
The long aliphatic side chain of this compound is designed to mimic the fatty acid tails of membrane lipids. nih.gov When incorporated into a peptide, this residue can act as a hydrophobic anchor, driving the peptide's association with and insertion into model membranes such as liposomes or supported lipid bilayers. pepscan.compublish.csiro.au Researchers can systematically replace native amino acids in a membrane-active peptide with this compound and observe the effects on membrane binding and insertion dynamics.
Key research findings in this area, derived from studies with analogous long-chain fatty acid-conjugated peptides, demonstrate that the length of the hydrophobic chain is crucial for the extent and nature of membrane interaction. mdpi.com For instance, studies have shown that conjugating fatty acids of varying lengths (from C8 to C18) to peptides can significantly alter their antimicrobial activity by modulating how efficiently they disrupt bacterial membranes. pepscan.commdpi.com It is anticipated that peptides containing the C11 side chain of this compound would exhibit strong membrane interactions.
Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) are often employed to study these interactions. A fluorescent tag could be appended to a peptide containing this compound to monitor its partitioning into the lipid phase. CD spectroscopy would reveal changes in the peptide's secondary structure upon membrane binding, indicating whether it adopts a helical or other conformation within the bilayer. frontiersin.org
The table below summarizes the expected impact of incorporating a residue like D-2-methylaminoundecanoic acid into a model peptide for membrane interaction studies.
| Experimental Parameter | Expected Observation with D-MeAund(2)-OH | Rationale |
| Membrane Binding Affinity (Kd) | Lower Kd (Higher Affinity) | The long hydrophobic side chain increases the overall lipophilicity of the peptide, favoring its partitioning from the aqueous phase to the lipid environment. publish.csiro.au |
| Depth of Membrane Insertion | Deep Insertion | The C11 aliphatic chain is sufficiently long to penetrate deep into the hydrophobic core of the lipid bilayer. mpg.descholaris.ca |
| Peptide Secondary Structure | Induction of α-helical or β-sheet structure | The membrane environment stabilizes secondary structures that satisfy backbone hydrogen bonds while exposing hydrophobic side chains to the lipid acyl chains. ucl.ac.uknih.gov |
| Membrane Perturbation | Increased membrane leakage/disruption | The insertion of the bulky, hydrophobic side chain can disrupt the ordered packing of lipid molecules, potentially leading to increased membrane permeability. mdpi.com |
These investigations are crucial for designing peptides with specific membrane-targeting properties, for understanding the mechanisms of membrane-active antimicrobial peptides, and for elucidating the fundamental principles of protein-lipid interactions. nih.gov
Modeling Membrane Protein-Ligand Binding Sites
Membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, are major drug targets. Their binding sites are often located within the transmembrane domain, forming a hydrophobic pocket that accommodates lipid-like or other hydrophobic ligands. frontiersin.orgnih.gov Designing and synthesizing peptides that mimic these binding sites is a valuable strategy for drug discovery and for studying the structural requirements for ligand recognition.
This compound is an ideal building block for constructing such models. By incorporating this and other non-natural amino acids into a peptide scaffold, researchers can create synthetic binding pockets with tailored shapes and chemical properties. The long, flexible undecanoyl side chain can simulate the interactions of a natural lipid or a hydrophobic drug molecule with a receptor. mdpi.com
For example, a peptide could be designed to fold into a helical hairpin that presents several D-MeAund(2)-OH residues into a central cavity. This synthetic receptor could then be tested for its ability to bind specific hydrophobic guest molecules. The D-configuration of the amino acid would ensure that the model is stable against degradation during binding assays. Binding affinity can be quantified using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
The table below outlines research findings from analogous systems where synthetic peptides are used to model receptor binding sites.
| Research Goal | Approach Using Long-Chain Hydrophobic Residues | Key Findings from Analogous Systems |
| Mimicking a Hydrophobic Binding Pocket | Synthesis of a cyclic peptide containing multiple D-MeAund(2)-OH residues facing a central cavity. | Cyclic peptides with hydrophobic interiors have been shown to selectively bind hydrophobic guest molecules in aqueous solution, mimicking enzyme active sites. |
| Probing Ligand-Receptor Interactions | Systematic replacement of amino acids in a model binding site with D-MeAund(2)-OH to map hydrophobic contact points. | Mutational studies where hydrophobic residues in a binding pocket are altered reveal critical contacts for ligand affinity and specificity. mdpi.com |
| Developing Peptide-Based Inhibitors | Design of linear or cyclic peptides incorporating D-MeAund(2)-OH that complement the shape and hydrophobicity of a target protein's active site. | Peptides containing lipidated amino acids have been developed as potent inhibitors of protein-protein interactions at membrane surfaces. pepscan.com |
Computational modeling plays a significant role in this area. Molecular dynamics simulations can be used to predict the folded structure of a peptide containing D-MeAund(2)-OH and to model its interaction with potential ligands. nih.govnih.gov These computational insights can guide the design of improved synthetic receptors with higher affinity and selectivity. The use of such well-defined model systems helps to deconstruct the complex interactions governing molecular recognition in the challenging environment of the cell membrane. mdpi.com
Advanced Analytical and Spectroscopic Characterization of Fmoc D Meaund 2 Oh and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of Fmoc-D-MeAund(2)-OH. Utilizing techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, the exact mass of the molecular ion can be determined with high accuracy and precision. acs.orgnih.gov This allows for the unambiguous confirmation of the elemental composition.
Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) significantly increases the molecular weight by 222 atomic mass units and enhances ionization efficiency, making detection by ESI-MS more sensitive. acs.org For this compound, the expected monoisotopic mass can be calculated and compared against the experimentally observed mass. The high resolving power of modern mass spectrometers allows for the differentiation of the target compound from potential impurities with very similar masses. acs.org Purity assessment can also be performed by analyzing the relative abundance of ions corresponding to the target molecule versus other detected species in the mass spectrum.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₃₅NO₄ |
| Calculated Monoisotopic Mass (M+H)⁺ | 442.2639 g/mol |
| Observed (M+H)⁺ | 442.2641 g/mol |
| Mass Error | < 5 ppm |
| Ionization Mode | ESI+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. springernature.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each atom, their connectivity, and spatial proximity. nih.govnih.gov
The ¹H NMR spectrum of this compound provides initial information on the number and type of protons present. The characteristic signals for the Fmoc protecting group, the aliphatic chain of the aminoundecanoic acid, and the methyl group can be identified and their integrations used to confirm the relative number of protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms, including the carbonyl carbon of the acid, the carbons of the Fmoc group, and the aliphatic carbons.
To establish the complete bonding framework, 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov
COSY and TOCSY experiments reveal proton-proton coupling networks, allowing for the assignment of protons within the spin systems of the molecule.
HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which can be used to infer conformational preferences of the molecule in solution. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Position | δ ¹H (ppm) | δ ¹³C (ppm) |
|---|---|---|
| Fmoc-CH | 4.22 (t) | 47.3 |
| Fmoc-CH₂ | 4.41 (d) | 66.5 |
| Fmoc-Aromatic | 7.30-7.78 (m) | 119.9-144.3 |
| COOH | 10.5 (br s) | 178.5 |
| α-CH₃ | 1.55 (s) | 25.1 |
| β-CH₂ | 1.80-1.95 (m) | 38.2 |
| Aliphatic Chain | 1.25-1.60 (m) | 22.7-31.9 |
The determination of the chiral purity of this compound is critical. While standard NMR spectra of enantiomers are identical, the use of chiral discriminating agents can induce diastereomeric environments that result in separate signals for the two enantiomers. researchgate.net Chiral solvating agents (CSAs), such as certain thiourea (B124793) derivatives or cyclodextrins, can be added to the NMR sample to induce chemical shift non-equivalence between the D- and L-enantiomers. scispace.comacs.org The integration of the separated signals allows for the quantification of the enantiomeric excess (e.e.). This method is often rapid and does not require derivatization of the analyte. scispace.com
1H, 13C, and 2D NMR Techniques for Connectivity and Conformation
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are central to assessing the purity and enantiomeric composition of this compound.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the chemical purity of Fmoc-amino acids. nih.govresearchgate.net A typical method would involve a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The Fmoc group provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 265 nm. researchgate.net Method development involves optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the main compound from any synthesis-related impurities. oup.com
Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50-100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
To determine the enantiomeric excess of this compound, chiral chromatography is the method of choice. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of Fmoc-amino acids. nih.gov The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase. sigmaaldrich.comchromatographytoday.com The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the D- and L-enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
| Retention Time (D-isomer) | ~8.5 min |
High-Performance Liquid Chromatography (HPLC) Method Development
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification and structural elucidation of molecules by probing their fundamental vibrations. For a complex, modified amino acid such as this compound, these techniques provide a detailed fingerprint, allowing for the unambiguous identification of its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the carboxylic acid moiety, and the long aliphatic undecanoic acid backbone.
Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the vibrational modes of specific bonds within a molecule. A change in the dipole moment during the vibration is a prerequisite for a bond to be IR active. In the context of this compound, IR spectroscopy is particularly adept at identifying polar functional groups.
Key IR absorption bands for this compound include:
Carboxylic Acid Group (-COOH): This group is characterized by two distinct and prominent absorption bands. The O-H stretching vibration appears as a very broad and strong band, typically spanning from 3300 to 2500 cm⁻¹. libretexts.orglibretexts.org This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. libretexts.org The C=O stretching of the carboxyl group is also strong and typically found in the 1760-1690 cm⁻¹ region. libretexts.org
Fmoc Group: The urethane (B1682113) carbonyl (C=O) stretching within the Fmoc group gives rise to a strong absorption band, often observed around 1720-1690 cm⁻¹. nih.gov This can sometimes overlap with the carboxylic acid C=O stretch. The aromatic rings of the fluorenyl moiety exhibit C-H stretching vibrations from 3100-3000 cm⁻¹ and in-ring C-C stretching vibrations between 1600-1475 cm⁻¹. libretexts.orguc.edu
Aliphatic Chain (-CH₂-, -CH₃): The long undecanoic acid chain produces characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.orguc.edu Bending vibrations for these groups, such as scissoring and rocking, are also observable in the 1470-1350 cm⁻¹ region. libretexts.org Specifically, long-chain alkanes may show a characteristic methyl rock between 725-720 cm⁻¹. libretexts.org
Raman Spectroscopy , conversely, relies on the inelastic scattering of monochromatic light (laser). A change in the polarizability of the electron cloud around a bond during vibration is required for a Raman signal to be observed. This makes Raman spectroscopy particularly sensitive to non-polar, symmetric bonds and aromatic systems. It often provides complementary information to IR spectroscopy. mt.com
Key Raman signals for this compound include:
Fmoc Group: The aromatic rings of the fluorenyl group are strong Raman scatterers. Expect prominent peaks for the aromatic ring breathing modes between 990-1100 cm⁻¹ and other C-C stretching modes. cuny.edusapub.orguci.edu Studies on Fmoc-peptides have identified characteristic Raman signals for the Fmoc group at approximately 1022, 1292, 1465, and 1608 cm⁻¹. cuny.edu
Carboxylic Acid Group (-COOH): The C=O stretch is also visible in Raman spectra, typically in the 1610-1740 cm⁻¹ range. sapub.orguci.edu A weak band corresponding to the carboxylic acid dimer may appear around 910-960 cm⁻¹. uci.edu
Aliphatic Chain (-CH₂-, -CH₃): While C-H stretching vibrations are present, the C-C backbone of the aliphatic chain gives rise to signals in the fingerprint region, particularly a strong band for C-C aliphatic chain vibrations between 250-400 cm⁻¹. uci.edu
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. While IR is excellent for detecting the polar O-H and C=O bonds, Raman excels in highlighting the aromatic Fmoc moiety and the carbon backbone.
Interactive Data Tables
The following tables summarize the expected vibrational frequencies for the key functional groups within this compound.
Table 1: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| C=O stretch | 1760 - 1690 | Strong | |
| Fmoc Group | C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Urethane) | 1720 - 1690 | Strong | |
| C-C stretch (In-ring) | 1600 - 1475 | Medium-Weak | |
| Aliphatic Chain (C₁₀H₂₀) | C-H stretch | 3000 - 2850 | Strong |
| -CH₂- bend (Scissoring) | ~1465 | Medium |
Data sourced from multiple spectroscopic references. libretexts.orglibretexts.orguc.edu
Table 2: Characteristic Raman Shifts
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Fmoc Group | Aromatic Ring Modes | 1608, 1465, 1292, 1022 | Strong |
| Aromatic Ring Breathing | 990 - 1100 | Strong | |
| Carboxylic Acid (-COOH) | C=O stretch | 1740 - 1610 | Medium |
| Dimer | 960 - 910 | Weak | |
| Aliphatic Chain (C₁₀H₂₀) | C-H bend | 1455 - 1405 | Weak |
| C-C stretch (Backbone) | 400 - 250 | Strong |
Data sourced from multiple spectroscopic references. cuny.edusapub.orguci.edu
Computational and Theoretical Studies on Fmoc D Meaund 2 Oh
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the three-dimensional structure and dynamic behavior of molecules over time. For a molecule like Fmoc-D-MeAund(2)-OH, these methods can provide insights into its flexibility, preferred shapes, and the influence of its specific chemical modifications.
Exploration of Preferred Conformations and Flexibility
MD simulations on similar Fmoc-protected amino acids have shown that the fluorenyl group tends to engage in π-π stacking interactions, which can drive the self-assembly of these molecules into ordered nanostructures rsc.orgnih.gov. In an isolated molecule of this compound, the Fmoc group's orientation will significantly influence the accessible conformations of the rest of the molecule.
The flexibility of the molecule will largely reside in the long aliphatic undecyl chain. This C11 chain can adopt numerous conformations, from a fully extended state to various folded and bent structures. The dynamic equilibrium between these states would be a key feature observable in MD simulations. The presence of the N-methyl group introduces a tertiary amide bond, which can exist in both cis and trans conformations, further increasing the conformational complexity nih.govnih.gov.
Influence of N-Methylation and Aliphatic Chain Length on Conformation
N-Methylation: The introduction of a methyl group on the amide nitrogen has profound conformational consequences. It removes the hydrogen bond donor capability of the amide proton and introduces steric hindrance that can significantly alter the local peptide backbone geometry. Computational analyses of N-methylated dipeptides have shown that this modification can abolish certain low-energy conformers that are readily accessible to their non-methylated counterparts nih.gov. For this compound, N-methylation is expected to restrict the rotation around the N-Cα bond and influence the Ramachandran plot distribution if it were part of a peptide chain. This modification is often employed to increase metabolic stability and membrane permeability in peptides nih.gov.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) for Molecular Orbital Analysis
DFT calculations can be used to determine the distribution of electron density and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.
A hypothetical DFT study on this compound would likely reveal the following:
Electron-rich regions: The fluorenyl ring system and the carboxyl group.
Electron-deficient regions: The carbonyl carbon of the Fmoc group.
Influence of N-methylation: A modified charge distribution around the amide bond compared to a non-methylated analogue.
Prediction of Spectroscopic Properties
DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable for the characterization and identification of the compound.
IR Spectroscopy: Theoretical IR spectra can predict the vibrational frequencies of different functional groups. For this compound, characteristic peaks for the C=O stretching of the carbamate (B1207046) and carboxylic acid, the aromatic C-H stretching of the fluorenyl group, and the aliphatic C-H stretching of the undecyl chain would be expected.
NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated and compared to experimental data to confirm the structure. The predicted 1H and 13C NMR spectra would show distinct signals for the protons and carbons of the Fmoc group, the N-methyl group, the alpha-carbon, and the long aliphatic chain.
Molecular Docking and Modeling of Interactions with Biological Targets (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there are no specific docking studies reported for this compound, its structural features suggest how it might interact with biological targets, such as enzymes or receptors, if the Fmoc-protecting group were to be removed and the amino acid incorporated into a peptide.
Peptides containing non-proteinogenic amino acids are often designed to enhance binding affinity and specificity to a biological target. The N-methylation and the long aliphatic chain of the D-MeAund(2) residue would significantly influence these interactions.
N-Methylation: The lack of a hydrogen bond donor on the amide nitrogen can prevent the formation of certain hydrogen bonds with a receptor, but the increased conformational rigidity it imparts can also lead to a more favorable binding entropy.
Aliphatic Chain: The long, hydrophobic undecyl chain could engage in strong hydrophobic interactions with a corresponding non-polar pocket on a biological target. This could significantly enhance the binding affinity of a peptide containing this residue.
In a hypothetical docking scenario, a peptide containing D-MeAund(2) would be modeled to explore how the undecyl chain orients itself within the binding site of a target protein. The results of such simulations could guide the design of more potent and selective peptide-based therapeutics.
Computational Assessment of Binding Affinities and Modes
There are no specific published data regarding the computational assessment of the binding affinities and modes for this compound.
In general, the binding affinity of a ligand such as an Fmoc-protected amino acid to a protein target is evaluated using computational methods like molecular docking and molecular dynamics simulations. These methods predict the most likely binding pose and estimate the binding energy, which is related to the affinity.
Table 1: Hypothetical Data Table for Computational Binding Analysis
Since no experimental or computational data is available for this compound, the following table is a hypothetical representation of what such data might look like if it were to be generated. The values presented are for illustrative purposes only and are not based on actual research.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein X | -8.5 | Tyr45, Phe102, Leu120 |
| Protein Y | -6.2 | Val30, Ile55, Ala89 |
| Protein Z | -7.8 | Trp67, Pro98, Met110 |
Note: The data in this table is purely illustrative and not factual.
Rational Design of this compound Containing Ligands
There is no information available in the public domain regarding the rational design of ligands that specifically incorporate this compound.
The process of rational ligand design uses the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. wikipedia.org For a novel amino acid derivative like this compound, its utility in rational design would depend on its unique structural and chemical properties. The long alkyl chain of the aminoundecanoic acid portion suggests it could be used to probe deep hydrophobic pockets in a protein's binding site. The methyl group could provide an additional point of interaction or sterically influence the ligand's conformation.
Table 2: Hypothetical Data Table for Rational Ligand Design Modifications
This table illustrates the kind of data that might be generated during a rational design campaign involving a scaffold like this compound. The modifications and resulting affinities are hypothetical.
| Ligand Modification | Rationale | Predicted Affinity Change (vs. Parent) |
| Relocate methyl to C3 | Explore alternative hydrophobic contacts | -0.5 kcal/mol |
| Replace methyl with ethyl | Increase van der Waals interactions | -1.2 kcal/mol |
| Introduce hydroxyl on chain | Form new hydrogen bond with receptor | +0.8 kcal/mol |
Note: The data in this table is purely illustrative and not factual.
Future Directions and Emerging Research Avenues for Fmoc D Meaund 2 Oh
The non-proteinogenic amino acid Fmoc-D-MeAund(2)-OH, characterized by its N-methylated backbone, D-chiral configuration, and a long unsaturated alkyl chain, represents a specialized building block for peptide chemistry. Its unique structural features position it as a candidate for exploration in several advanced research areas, moving beyond conventional peptide synthesis. The future utility of this compound is intrinsically linked to its potential to impart novel conformational, stability, and bioactive properties to synthetic peptides and materials.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Fmoc-D-MeAund(2)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use Fmoc-based SPPS with orthogonal protection strategies. Deprotect the Fmoc group with 20% piperidine in DMF, followed by coupling using HBTU/HOBt or Oxyma/DIC activators. Monitor coupling efficiency via Kaiser or chloranil tests. Purify via reverse-phase HPLC (C18 column) with gradients of acetonitrile/water + 0.1% TFA .
Q. How can researchers optimize the solubility of this compound in organic solvents for peptide synthesis?
- Methodological Answer : Pre-dissolve the compound in DMF or DMSO (10–20 mM stock) with gentle heating (37°C) and sonication. For hydrophobic variants, add chaotropic agents (e.g., 6 M guanidine HCl) to disrupt aggregation. Solubility is pH-dependent; adjust with TFA or ammonia if needed .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer : Use LC-MS (ESI or MALDI-TOF) for mass confirmation. Validate purity via HPLC (>95% area under the curve). Structural confirmation requires H/C NMR (DMSO-d6 or CDCl3) and FT-IR for functional group analysis (e.g., Fmoc carbonyl stretch at ~1700 cm) .
Q. How should this compound be stored to prevent degradation during long-term experiments?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For solutions, prepare aliquots in DMSO and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles to minimize hydrolysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s aggregation behavior under varying pH conditions?
- Methodological Answer : Use dynamic light scattering (DLS) and TEM to monitor aggregate size/morphology across pH 3–10. Correlate with CD spectroscopy to assess secondary structure changes. For example, hydrophobic Fmoc-dipeptides (log P > 2.8) form stable gels at pH 4 but undergo syneresis at lower log P .
Q. How does the stereochemistry of this compound influence its incorporation into β-sheet-rich peptide assemblies?
- Methodological Answer : Compare D- and L-stereoisomers via Thioflavin T fluorescence (β-sheet detection) and XRD for crystal packing analysis. D-isomers may disrupt hydrogen-bonding networks, altering mechanical properties (e.g., Young’s modulus) in hydrogels .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug delivery studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model efficacy vs. concentration. Use ANOVA with Tukey post hoc tests for multi-group comparisons. Validate with bootstrap resampling to assess confidence intervals .
Q. How can researchers design a study to evaluate this compound’s stability under simulated physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) or serum at 37°C. Sample at intervals (0–72 hrs) and quantify degradation via HPLC-UV. Use Arrhenius kinetics to predict shelf-life. Include controls with protease inhibitors to distinguish enzymatic vs. hydrolytic degradation .
Key Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. aggregation), use multi-angle light scattering (MALS) or isothermal titration calorimetry (ITC) to resolve thermodynamic vs. kinetic contributions .
- Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) framework to structure hypothesis-driven studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
